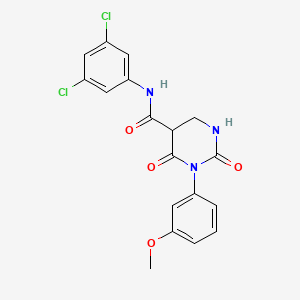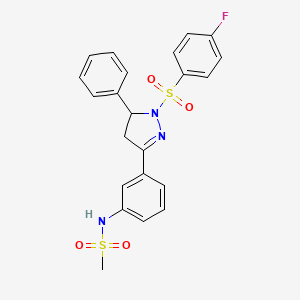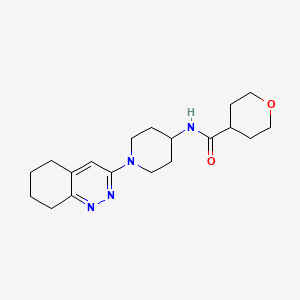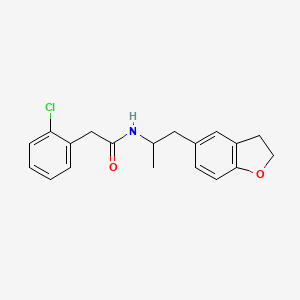
3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one, also known as EF5, is a small molecule that has been widely used in scientific research applications. EF5 is a hypoxia marker that is used to detect low oxygen levels in tissues. This molecule has been extensively studied for its ability to identify hypoxic regions in tumors and other tissues.
Aplicaciones Científicas De Investigación
Fluorescence Applications in Biochemistry and Medicine
Quinoline derivatives, including those with substituted amino groups, are known for their efficient fluorescence properties. These compounds are utilized as fluorophores in studying biological systems, including DNA fluorophores based on fused aromatic systems. Their potential as sensitive and selective compounds makes them valuable in research for probing molecular processes within cells and tissues I. Aleksanyan, L. Hambardzumyan (2013).
Gastrokinetic Activity
Several benzamide derivatives, including those with quinoline structures, have been synthesized and evaluated for gastrokinetic activity. These compounds are designed to influence gastric emptying, demonstrating potential therapeutic applications in treating gastrointestinal motility disorders without the adverse effects associated with dopamine D2 receptor antagonism S. Kato et al. (1992).
Antimicrobial and Antifungal Screening
Compounds with a quinoline backbone have been synthesized and tested for their antibacterial and antifungal activities against various microorganisms. Their structural features, including substitutions on the quinoline nucleus, contribute to their biological activities, offering potential applications in developing new antimicrobial agents P. Rana, B. Mistry, K. R. Desai (2008).
Antitumor Applications
The synthesis of hydroxy-substituted aza-analogues of antitumor anthrapyrazoles, involving quinoline structures, indicates their relevance in cancer research. These compounds exhibit cytotoxic activities, highlighting their potential in designing new anticancer therapies A. P. Krapcho et al. (1998).
Imaging and Diagnostic Applications
Quinoline derivatives have been explored as potential PET (Positron Emission Tomography) imaging agents for tracking EGFR, HER2, and HER3 signaling in cancers. Their synthesis and evaluation underscore the role of quinoline compounds in developing diagnostic tools for cancer and other diseases Min Wang, Mingzhang Gao, Q. Zheng (2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one' involves the synthesis of the quinoline ring system followed by the introduction of the amine and methyl groups at specific positions on the ring system.", "Starting Materials": [ "2-methoxybenzoic acid", "ethyl 4-fluorobenzylideneacetate", "4-ethylphenylboronic acid", "2-bromoacetophenone", "methylamine hydrochloride", "sodium hydroxide", "palladium on carbon", "N,N-dimethylformamide", "diethyl ether", "dichloromethane", "triethylamine", "acetic acid", "sodium acetate", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Synthesis of 7-methoxyquinolin-2(1H)-one:", "- 2-methoxybenzoic acid is reacted with acetic anhydride and sodium acetate to form 2-methoxybenzoylacetate.", "- 2-methoxybenzoylacetate is then reacted with 2-bromoacetophenone in the presence of sodium hydroxide to form 7-methoxyquinolin-2(1H)-one.", "Synthesis of 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one:", "- Ethyl 4-fluorobenzylideneacetate is reacted with 4-ethylphenylboronic acid in the presence of palladium on carbon and triethylamine to form 4-ethylphenyl(4-fluorobenzyl)acetate.", "- 4-ethylphenyl(4-fluorobenzyl)acetate is then reacted with methylamine hydrochloride in the presence of sodium hydroxide to form 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-4-ethylphenyl(4-fluorobenzyl)acetate.", "- 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-4-ethylphenyl(4-fluorobenzyl)acetate is then reacted with hydrochloric acid to form 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-4-ethylphenyl(4-fluorobenzyl)ammonium chloride.", "- 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-4-ethylphenyl(4-fluorobenzyl)ammonium chloride is then reacted with 7-methoxyquinolin-2(1H)-one in the presence of sodium hydroxide to form 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one." ] } | |
Número CAS |
892290-51-6 |
Nombre del producto |
3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one |
Fórmula molecular |
C26H25FN2O2 |
Peso molecular |
416.496 |
Nombre IUPAC |
3-[[4-ethyl-N-[(4-fluorophenyl)methyl]anilino]methyl]-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C26H25FN2O2/c1-3-18-6-11-23(12-7-18)29(16-19-4-9-22(27)10-5-19)17-21-14-20-8-13-24(31-2)15-25(20)28-26(21)30/h4-15H,3,16-17H2,1-2H3,(H,28,30) |
Clave InChI |
YRBYTXCOYSJJTM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)CC3=CC4=C(C=C(C=C4)OC)NC3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-allyl-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2817279.png)
![6-Cyclopropyl-3-neopentylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2817281.png)
![1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817282.png)
![N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2817283.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2817286.png)


![N-(4-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817290.png)
![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2817293.png)

